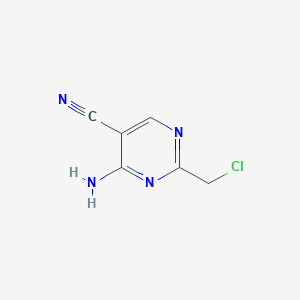

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 1314934-52-5 . It has a molecular weight of 168.59 and its IUPAC name is 4-amino-2-(chloromethyl)-5-pyrimidinecarbonitrile .

Molecular Structure Analysis

The InChI code for “4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile” is 1S/C6H5ClN4/c7-1-5-10-3-4 (2-8)6 (9)11-5/h3H,1H2, (H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile” has a molecular weight of 168.58 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

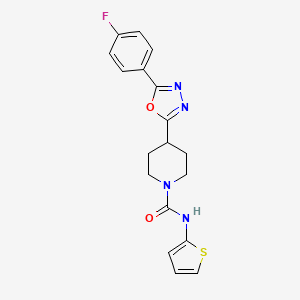

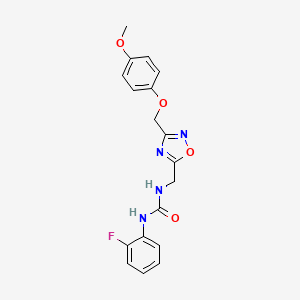

Anticancer Research

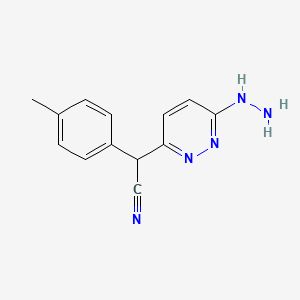

This compound has been evaluated for its in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). It is designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in anticancer drug development .

COX-2 Inhibition

Pyrimidine-5-carbonitrile derivatives have shown potential as COX-2 inhibitors, which are important in the treatment of inflammation and pain. Although specific data on 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile is not provided, related compounds have exhibited inhibitory activities with IC50 values in the low micromolar range, indicating strong inhibition potential .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex chemical entities. Its chloromethyl group can act as a reactive site for further chemical modifications, making it valuable in synthetic chemistry for constructing diverse molecular architectures .

Material Science

The unique properties of this compound could be explored in material science for developing new materials with specific electronic or photonic characteristics, given its potential for forming stable heterocyclic structures.

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors Sigma-Aldrich Product Information

Safety and Hazards

Wirkmechanismus

Target of Action

Similar pyrimidine-5-carbonitrile derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .

Mode of Action

It is known that pyrimidine-5-carbonitrile derivatives can act as atp mimicking tyrosine kinase inhibitors . They may bind to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and thus blocking the signal transduction pathways .

Biochemical Pathways

Similar compounds have been shown to inhibit the arachidonic acid pathway , which is responsible for the production of prostaglandins and other inflammatory mediators .

Result of Action

Similar pyrimidine-5-carbonitrile derivatives have been shown to have anticancer activity . They can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cell lines .

Eigenschaften

IUPAC Name |

4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-1-5-10-3-4(2-8)6(9)11-5/h3H,1H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUKEYZVGLGNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CCl)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)

![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2906615.png)

![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906621.png)

triazin-4-one](/img/structure/B2906623.png)